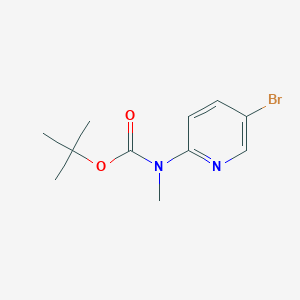

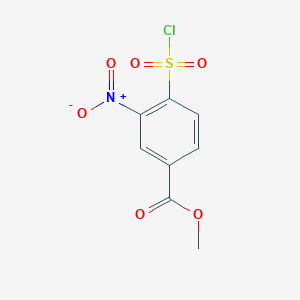

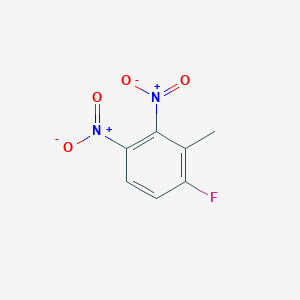

![molecular formula C12H7BrO4 B1338731 4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine) CAS No. 88051-30-3](/img/structure/B1338731.png)

4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

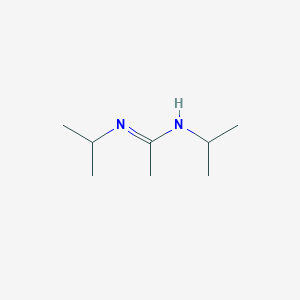

Antibacterial Drug Development

The structural similarity of 4-Bromonaphtho[1,8-de:4,5-d’e’]bis([1,3]dioxine) to quinoxaline 1,4-dioxides suggests potential in the development of antibacterial drugs. Quinoxaline derivatives have been utilized in clinics and agriculture due to their broad spectrum of biological activity against bacterial infections .

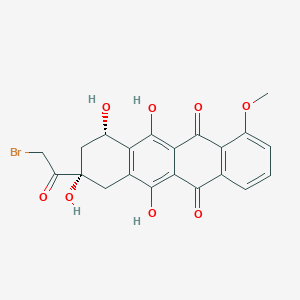

Oncological Research

Compounds with dioxine structures, like our subject compound, are often explored for their anticancer properties. Their interaction with proteins, enzymes, and receptors through various types of bonds makes them candidates for novel anticancer compounds .

Treatment of Protozoal Infections

The dioxine moiety is also found in drugs targeting protozoal infections such as malaria, trypanosomiasis, leishmaniasis, and amoebiasis. The compound’s ability to form stable interactions with biological targets can be harnessed in the treatment of these diseases .

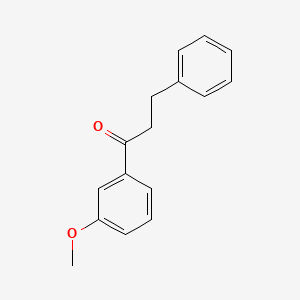

Agricultural Chemicals

Due to its reactivity, 4-Bromonaphtho[1,8-de:4,5-d’e’]bis([1,3]dioxine) could be used to synthesize novel materials with applications in agriculture. This could include the development of new pesticides or growth regulators .

Organic Photovoltaic Materials

The compound’s strong electron-deficient nature makes it a candidate for use in organic photovoltaics. It could serve as a building block for low-molecular-weight chromophores in solar cells, contributing to the development of cost-effective and efficient energy solutions .

OLED Component Synthesis

Similarly, in the field of organic electronics, 4-Bromonaphtho[1,8-de:4,5-d’e’]bis([1,3]dioxine) could be employed in the synthesis of components for organic light-emitting diodes (OLEDs). Its electron-deficient properties are valuable for creating materials that emit light when an electric current is applied .

Synthesis of Novel Heterocycles

The compound’s unique structure offers potential for exploring new reactions, particularly in the synthesis of heterocyclic compounds. These compounds are crucial in medicinal chemistry for their diverse biological properties.

Material Science

Lastly, the compound’s intricate structure and reactivity profile make it an invaluable asset for researchers in material science. It could be used to create new materials with specific properties for advanced applications.

properties

IUPAC Name |

2-bromo-5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8(16),9,11(15)-pentaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrO4/c13-6-3-9-10-7(14-4-16-9)1-2-8-11(10)12(6)17-5-15-8/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFYFWDZJHOTNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C3C(=CC(=C4C3=C(C=C2)OCO4)Br)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40516357 |

Source

|

| Record name | 4-Bromo-2H,7H-naphtho[1,8-de:4,5-d'e']bis[1,3]dioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine) | |

CAS RN |

88051-30-3 |

Source

|

| Record name | 4-Bromo-2H,7H-naphtho[1,8-de:4,5-d'e']bis[1,3]dioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyl-1-oxa-5-azaspiro[2.4]heptane](/img/structure/B1338666.png)

![Benzo[D][1,3]dioxole-5-carboximidamide hydrochloride](/img/structure/B1338667.png)